molecular formula C24H21FN4O3 B2460143 N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-70-2

N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2460143
CAS RN: 921507-70-2
M. Wt: 432.455
InChI Key: VPGZFNXCQNDSRF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Potassium-Competitive Acid Blockers (P-CABs)

    Compounds with pyrazolopyridine skeletons have been synthesized and evaluated for their potential as potassium-competitive acid blockers, aiming at the treatment of conditions like acid reflux. These compounds were designed to exhibit favorable pharmacological properties, including potent in vivo activity and desirable physicochemical characteristics such as pKa/log D values (Palmer et al., 2007).

  • Anticancer and Anti-inflammatory Agents

    Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities. These studies aim to discover compounds with potent inhibitory effects against various cancer cell lines and inflammatory processes, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).

  • Met Kinase Inhibitors

    Derivatives similar to the queried compound have been identified as selective and potent inhibitors of the Met kinase superfamily. Such compounds have shown significant in vivo efficacy in tumor models and have advanced to clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

N-(3-fluorophenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-16-6-4-7-17(12-16)26-23(30)20-14-28(13-19-10-5-11-32-19)15-21-22(20)27-29(24(21)31)18-8-2-1-3-9-18/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGZFNXCQNDSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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